5-ブロモ-4-クロロ-3-インドリル N-アセチル-β-D-グルコサミニド

説明

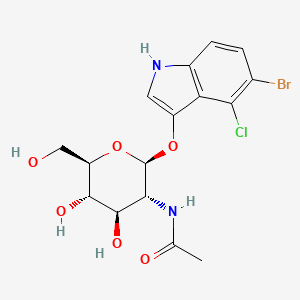

5-bromo-4-chloro-3-indolyl N-acetyl-beta-D-glucosaminide is an indolyl carbohydrate that is the N-acetyl-beta-D-glucosaminide of indoxyl in which the indole moiety is substituted at positions 4 and 5 by chlorine and bromine, respectively. It has a role as a chromogenic compound. It is an indolyl carbohydrate, a N-acetyl-beta-D-glucosaminide, a bromoindole and a chloroindole. It derives from an indoxyl.

科学的研究の応用

Histochemical Substrate for N-acetyl-beta-D-glucosaminidase

5-Bromo-4-chloro-3-indolyl N-acetyl-beta-D-glucosaminide is primarily used as a histochemical substrate for the enzyme N-acetyl-beta-D-glucosaminidase (NAG). Upon hydrolysis by NAG, the compound releases indoxyl, which subsequently polymerizes to form a blue precipitate. This color change serves as a visual indicator of enzymatic activity and is crucial in various histochemical assays to quantify enzyme presence in tissues or cell cultures .

Enzymatic Activity Monitoring

The compound is valuable for monitoring the activity of glycosidases, particularly in studies related to glycosylation processes. By measuring the intensity of the blue precipitate formed during enzymatic reactions, researchers can quantitatively assess the activity levels of β-N-acetylglucosaminidase in different biological samples .

Plant Growth Studies

In plant biology, 5-Bromo-4-chloro-3-indolyl N-acetyl-beta-D-glucosaminide has been employed to investigate the effects of growth hormones on plant development. It acts as a chromogenic substrate for N-acetyl-beta-D-aminoglucosidase, aiding in the study of hormonal influences on growth and metabolic pathways .

Case Study 1: Enzymatic Interaction Studies

A study focused on the interaction of 5-Bromo-4-chloro-3-indolyl N-acetyl-beta-D-glucosaminide with various glycosidases demonstrated its effectiveness in elucidating enzyme specificity and mechanisms of hydrolysis. The research highlighted how the compound's colorimetric properties facilitate real-time monitoring of enzymatic reactions, providing insights into metabolic pathways involving glycosaminoglycans.

Case Study 2: Histochemical Applications

In histochemistry, this compound has been utilized extensively to visualize enzyme localization within tissues. For instance, its application in detecting N-acetyl-beta-D-glucosaminidase activity has proven essential for understanding cellular processes such as cell wall degradation and remodeling during development .

Comparison with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Bromo-4-chloro-3-indoxyl N-acetyl-beta-D-glucosaminide | Indole structure with similar halogen substitutions | Used primarily as a substrate for different glycosidases |

| 5-Bromo-4-chloro-3-indolyl beta-D-galactoside | Indole structure with beta-D-galactoside moiety | Studied for galactosidase activity |

| 5-Bromo-4-chloro-3-indolyl acetate | Indole structure with an acetoxy group | Less specific for glycosidases compared to glucosaminides |

生化学分析

Biochemical Properties

5-Bromo-4-chloro-3-indolyl N-acetyl-beta-D-glucosaminide serves as a substrate for the enzyme N-acetylglucosaminidase. When hydrolyzed by this enzyme, it releases 5-bromo-4-chloro-3-indolyl, which subsequently undergoes oxidation to form a blue precipitate. This property makes it useful for detecting the presence and activity of N-acetylglucosaminidase in various biological samples .

Cellular Effects

In cellular contexts, 5-Bromo-4-chloro-3-indolyl N-acetyl-beta-D-glucosaminide is used to visualize enzyme activity. The blue precipitate formed upon hydrolysis can be observed under a microscope, allowing researchers to study the localization and activity of N-acetylglucosaminidase within cells. This compound does not significantly alter cell signaling pathways, gene expression, or cellular metabolism, making it a reliable indicator for enzyme activity without interfering with normal cellular functions .

Molecular Mechanism

The molecular mechanism of 5-Bromo-4-chloro-3-indolyl N-acetyl-beta-D-glucosaminide involves its hydrolysis by N-acetylglucosaminidase. The enzyme cleaves the glycosidic bond, releasing 5-bromo-4-chloro-3-indolyl, which then oxidizes to form an insoluble blue product. This reaction is highly specific to N-acetylglucosaminidase, ensuring that the observed color change is directly correlated with the enzyme’s activity .

Temporal Effects in Laboratory Settings

In laboratory settings, 5-Bromo-4-chloro-3-indolyl N-acetyl-beta-D-glucosaminide is stable when stored at -20°C and protected from light. Over time, the compound may degrade if not stored properly, leading to reduced sensitivity in assays. Long-term studies have shown that the blue precipitate formed remains stable, allowing for extended observation periods in histochemical analyses .

Dosage Effects in Animal Models

Studies on the dosage effects of 5-Bromo-4-chloro-3-indolyl N-acetyl-beta-D-glucosaminide in animal models are limited. It is generally used in low concentrations to avoid any potential toxic or adverse effects. High doses may lead to non-specific staining or background noise in assays, but no significant toxic effects have been reported at the concentrations typically used in biochemical assays .

Metabolic Pathways

5-Bromo-4-chloro-3-indolyl N-acetyl-beta-D-glucosaminide is metabolized by N-acetylglucosaminidase, which cleaves the glycosidic bond to release 5-bromo-4-chloro-3-indolyl. This compound is then oxidized to form the blue precipitate. The metabolic pathway is highly specific to the enzyme, ensuring accurate detection of its activity .

Transport and Distribution

Within cells, 5-Bromo-4-chloro-3-indolyl N-acetyl-beta-D-glucosaminide is transported to lysosomes, where N-acetylglucosaminidase is localized. The compound is taken up by cells through endocytosis and distributed to lysosomes, where it undergoes enzymatic hydrolysis. This targeted distribution ensures that the observed color change is specific to lysosomal enzyme activity .

Subcellular Localization

5-Bromo-4-chloro-3-indolyl N-acetyl-beta-D-glucosaminide is primarily localized in lysosomes due to the presence of N-acetylglucosaminidase in these organelles. The compound’s subcellular localization is directed by the enzyme’s targeting signals, ensuring that the hydrolysis and subsequent color change occur specifically within lysosomes .

生物活性

5-Bromo-4-chloro-3-indolyl N-acetyl-beta-D-glucosaminide (commonly referred to as X-GlcNAc) is a synthetic compound that serves as a chromogenic substrate in various biochemical assays. Its unique structure, which includes an indole ring and halogen substituents, contributes to its significant biological activity, particularly in the detection of specific enzymes such as N-acetyl-beta-D-glucosaminidase (NAG) and its applications in microbiological diagnostics.

- Molecular Formula: C₁₆H₁₈BrClN₂O₆

- Molecular Weight: 449.69 g/mol

- CAS Number: 4264-82-8

5-Bromo-4-chloro-3-indolyl N-acetyl-beta-D-glucosaminide acts primarily as a substrate for the enzyme N-acetyl-beta-D-glucosaminidase. Upon enzymatic hydrolysis, it releases a colored product that can be quantified spectrophotometrically. This reaction is pivotal in various applications, including histochemistry and clinical diagnostics.

Biological Activity

The compound has demonstrated notable biological activities, particularly in the following areas:

- Enzyme Detection : It is extensively used for detecting N-acetyl-beta-D-glucosaminidase activity in clinical samples, which is crucial for diagnosing certain diseases.

- Microbiological Assays : X-GlcNAc is effective in identifying pathogenic organisms such as Candida albicans, which is significant in clinical microbiology due to its role in human infections.

- Histochemical Applications : The compound's ability to produce a visible color change upon enzymatic reaction makes it valuable for histochemical staining techniques.

Enzymatic Activity

X-GlcNAc serves as a substrate for various glycosidases, particularly N-acetyl-beta-D-glucosaminidase. The enzymatic reaction can be quantified using spectrophotometric methods, allowing researchers to assess enzyme kinetics and substrate specificity effectively.

Table 1: Summary of Enzymatic Reactions Involving X-GlcNAc

| Enzyme | Reaction Type | Product Color Change |

|---|---|---|

| N-acetyl-beta-D-glucosaminidase | Hydrolysis of glycosidic bond | Blue precipitate |

| Beta-galactosidase | Hydrolysis leading to indigo formation | Blue color |

Case Study: Detection of Candida albicans

In a study focusing on the detection of Candida albicans, X-GlcNAc was utilized to identify the presence of this pathogenic yeast in clinical samples. The ability of the compound to yield a colorimetric response allowed for rapid and effective diagnosis, demonstrating its utility in clinical microbiology.

Applications

5-Bromo-4-chloro-3-indolyl N-acetyl-beta-D-glucosaminide has several applications across different fields:

- Clinical Diagnostics : Used for enzyme activity detection in patient samples.

- Microbiology : Employed in assays for identifying pathogenic microorganisms.

- Biochemical Research : Utilized in studies investigating glycosidase functions and interactions.

特性

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrClN2O6/c1-6(22)20-13-15(24)14(23)10(5-21)26-16(13)25-9-4-19-8-3-2-7(17)12(18)11(8)9/h2-4,10,13-16,19,21,23-24H,5H2,1H3,(H,20,22)/t10-,13-,14-,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUWPNTKTZYIFQT-XZINFULNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CNC3=C2C(=C(C=C3)Br)Cl)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CNC3=C2C(=C(C=C3)Br)Cl)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40962618 | |

| Record name | 5-Bromo-4-chloro-1H-indol-3-yl 2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40962618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4264-82-8 | |

| Record name | 5-Bromo-4-chloro-1H-indol-3-yl 2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40962618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。